molecular formula C8H15BrO B13186184 1-(2-Bromoethyl)-2-methoxycyclopentane

1-(2-Bromoethyl)-2-methoxycyclopentane

Cat. No.: B13186184
M. Wt: 207.11 g/mol
InChI Key: YENWYJHSLFCBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-methoxycyclopentane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane, which is then functionalized to introduce the methoxy group.

    Bromination: The introduction of the 2-bromoethyl group is achieved through a bromination reaction. This involves the use of reagents such as hydrobromic acid (HBr) or bromine (Br2) in the presence of a suitable catalyst.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-methoxycyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of 2-methoxycyclopentane derivatives.

    Oxidation: Formation of 2-methoxycyclopentanone or 2-methoxycyclopentanol.

    Reduction: Formation of 2-methoxycyclopentane.

Scientific Research Applications

1-(2-Bromoethyl)-2-methoxycyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methoxycyclopentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methoxy group can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

    1-(2-Bromoethyl)benzene: Similar in structure but with a benzene ring instead of a cyclopentane ring.

    2-Bromoethyl methoxybenzene: Contains a methoxy group on a benzene ring with a 2-bromoethyl substituent.

    1-(2-Bromoethyl)-2-methoxybenzene: Similar structure with a benzene ring instead of a cyclopentane ring.

Uniqueness: 1-(2-Bromoethyl)-2-methoxycyclopentane is unique due to its cyclopentane ring, which imparts different chemical and physical properties compared to its benzene analogs. The cyclopentane ring can introduce strain and affect the compound’s reactivity and stability.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(2-bromoethyl)-2-methoxycyclopentane

InChI

InChI=1S/C8H15BrO/c1-10-8-4-2-3-7(8)5-6-9/h7-8H,2-6H2,1H3

InChI Key

YENWYJHSLFCBIN-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.